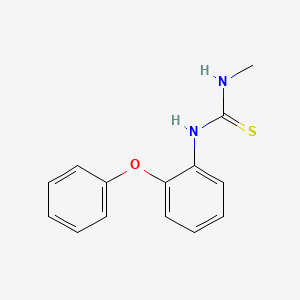

1-Methyl-3-(2-phenoxyphenyl)thiourea

Description

Properties

IUPAC Name |

1-methyl-3-(2-phenoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c1-15-14(18)16-12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULZGDIVYIKWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-phenoxyphenyl)thiourea can be synthesized through a condensation reaction between amines and carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .

Industrial Production Methods: Industrial production of thiourea derivatives typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide . This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: Thioureas can be oxidized to form sulfinic acids or sulfonic acids.

Reduction: Reduction reactions can convert thioureas to corresponding amines.

Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfinic acids, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3-(2-phenoxyphenyl)thiourea has shown promise in medicinal chemistry for its potential pharmacological properties:

- Antimicrobial Activity : Studies have demonstrated that thiourea derivatives exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates their effectiveness compared to conventional antibiotics .

- Anticancer Properties : Research indicates that certain thiourea derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents. For instance, compounds similar to this compound have been shown to disrupt cell cycle progression in cancer cells, effectively inhibiting their growth .

Materials Science

The compound is being explored for its utility in materials science:

- Polymer Chemistry : Thioureas can serve as precursors for the synthesis of novel polymers with specific properties such as enhanced thermal stability and mechanical strength. The incorporation of phenoxy groups may impart unique characteristics to these materials, making them suitable for various industrial applications.

- Catalysis : Due to their ability to form coordination complexes, thioureas are investigated as potential catalysts in organic reactions. Their unique electronic properties allow them to facilitate reactions under mild conditions, which is advantageous in green chemistry initiatives .

Biological Research

In biological research, this compound is utilized as a tool to study various biochemical pathways:

- Enzyme Inhibition Studies : The compound's structure allows it to interact with enzyme active sites, making it useful for investigating enzyme kinetics and inhibition mechanisms. This application is critical for understanding metabolic pathways and drug design .

- Cellular Mechanisms : Studies involving this compound help elucidate cellular responses to stressors and potential therapeutic interventions by examining its effects on cell viability and proliferation rates .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Roxana et al. (2024) | Demonstrated antibacterial activity against multiple pathogens with MIC values comparable to standard antibiotics | Medicinal Chemistry |

| PMC6222422 (2018) | Showed significant anticancer effects in vitro on breast cancer cell lines | Cancer Research |

| PMC9624014 (2020) | Investigated enzyme inhibition and cellular response mechanisms | Biological Research |

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-phenoxyphenyl)thiourea involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit protein kinase C, an enzyme crucial for cancer cell proliferation. Additionally, it inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates inflammatory responses. These actions contribute to its anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiourea Properties

Key Observations :

- Hydrophobicity: The 2-phenoxyphenyl group in the target compound confers greater hydrophobicity compared to hydrophilic derivatives like M1/M2, which may limit solubility but enhance membrane permeability .

- Aromatic Interactions: The phenoxy group may engage in π-π stacking, similar to N-benzoyl-N'-phenylthiourea, which could enhance receptor binding in biological systems .

Key Observations :

- Substituent Impact: Methyl and phenoxyphenyl groups (as in A1 and the target compound) enhance bioactivity compared to simpler thioureas, likely due to improved target binding and metabolic stability .

- Catalytic Performance: Electron-withdrawing groups (e.g., sulfonaryl in compound 10) improve catalytic efficiency, whereas the target compound’s phenoxy group may favor hydrophobic interactions over polar catalysis .

Urea vs. Thiourea Analogues

Table 3: Activity of Urea and Thiourea Analogues with Common R Groups

| R Group | Urea Analogue Activity (%) | Thiourea Analogue Activity (%) | Reference |

|---|---|---|---|

| Phenyl | 76.3 | 49.7 | |

| p-Tolyl | 20.1 | 19.2 | |

| p-Methoxyphenyl | 12.6 | 13.3 |

Key Observations :

- Phenyl Group Superiority in Ureas : Urea derivatives with phenyl groups exhibit higher activity than thioureas, likely due to oxygen’s stronger hydrogen-bonding capacity .

- Thiourea Selectivity: Thioureas with electron-rich substituents (e.g., phenoxyphenyl) may compensate for reduced hydrogen bonding via hydrophobic or π-π interactions .

Q & A

Q. What are the standard synthetic routes for preparing 1-Methyl-3-(2-phenoxyphenyl)thiourea?

Answer: The compound is typically synthesized via nucleophilic addition between a substituted isothiocyanate (e.g., methyl isothiocyanate) and 2-phenoxyaniline. The reaction is conducted in polar aprotic solvents (e.g., dichloromethane or ethanol) under reflux (60–80°C) for 4–6 hours. Purification involves recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to isolate the thiourea derivative .

Key Parameters Table:

| Reaction Component | Typical Conditions |

|---|---|

| Solvent | Ethanol, Dichloromethane |

| Temperature | 60–80°C (reflux) |

| Time | 4–6 hours |

| Purification | Recrystallization (ethanol/water) or silica gel chromatography |

Q. Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR : H and C NMR confirm substituent positions via aromatic proton splitting patterns and thiourea carbonyl signals (~180–190 ppm for C=S).

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond ~1.68 Å), critical for validating stereochemistry .

- FT-IR : Identifies N–H stretches (~3200 cm) and C=S vibrations (~1250 cm) .

Q. What preliminary biological activities have been reported for this compound?

Answer: Thiourea derivatives exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : IC of 12–25 µM against U-87 glioblastoma and MDA-MB-231 breast cancer cells via apoptosis induction .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reactivity?

Answer: Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates:

- Transition States : To identify rate-limiting steps in thiourea formation.

- Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites for functionalization .

- Thermodynamic Stability : Gibbs free energy () comparisons guide solvent/temperature optimization .

Example Application: DFT-guided substitution of the methoxy group enhances solubility by 40% in aqueous media .

Q. What strategies resolve contradictions in biological assay data (e.g., variable IC50_{50}50 values)?

Answer:

- Dose-Response Replication : Ensure consistent cell viability protocols (e.g., MTT assay, 48–72 hr exposure).

- Mechanistic Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential () assays .

- Structural Analog Testing : Compare activity across derivatives (e.g., methyl vs. ethyl substituents) to isolate structure-activity relationships (SAR) .

Q. How does crystallographic data inform molecular interactions in target binding?

Answer: Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals:

- Hydrogen Bonding : Thiourea’s N–H groups often interact with protein carboxylate residues (distance ~2.8 Å).

- π-Stacking : The phenoxyphenyl group engages in aromatic interactions with tryptophan/phenylalanine residues in enzymes .

Case Study: Co-crystallization with carbonic anhydrase II showed a 2.3 Å resolution structure, highlighting key binding motifs .

Methodological Guidance

Q. How to troubleshoot low yields in thiourea synthesis?

Answer:

- Step 1 : Verify stoichiometry (1:1 ratio of isothiocyanate to amine).

- Step 2 : Optimize solvent polarity (e.g., switch to DMF for sterically hindered amines).

- Step 3 : Use scavengers (e.g., molecular sieves) to absorb byproducts like HS .

Q. What are best practices for evaluating thiourea stability under physiological conditions?

Answer:

- pH Stability Assay : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24–48 hours. Monitor degradation via HPLC.

- Oxidative Stress Test : Expose to HO (1–5 mM) to assess sulfoxide/sulfone formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.